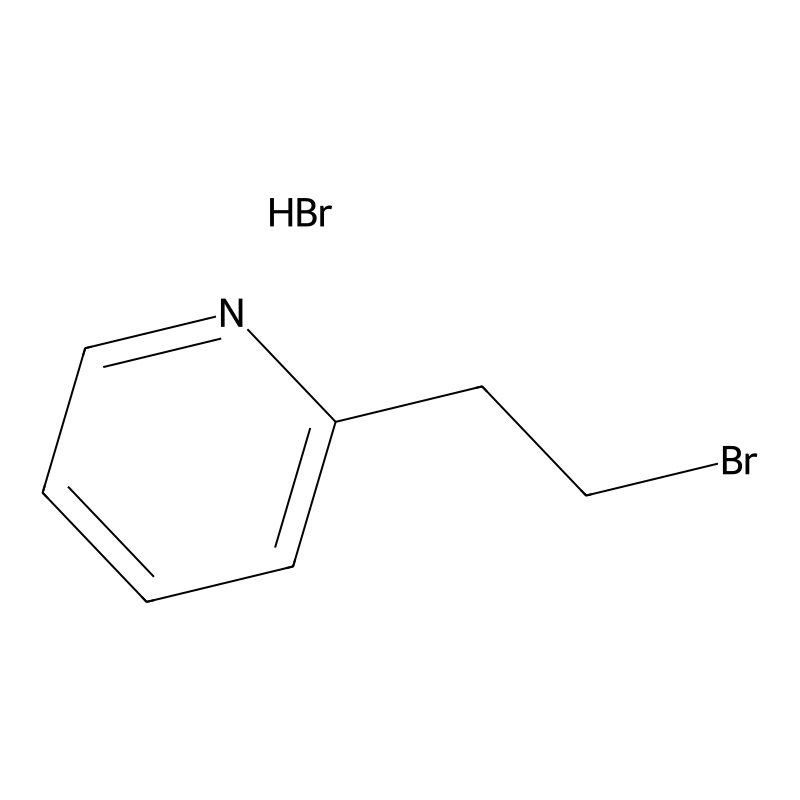2-(2-Bromoethyl)pyridine hydrobromide

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Synthesis Precursor:
2-(2-Bromoethyl)pyridine hydrobromide is primarily used as a building block in organic synthesis for the preparation of more complex molecules. Its structure features a pyridine ring, a common heterocyclic scaffold found in many biologically active molecules, and a bromoethyl group, which serves as a reactive handle for further transformations.
Several research articles describe the use of 2-(2-bromoethyl)pyridine hydrobromide as a starting material for the synthesis of various target molecules, including:
- Triazoles: A study published in the journal Tetrahedron Letters reported the synthesis of 2-[1-(pyridin-2-ylmethyl)-1H-1,2,3-triazol-4-yl]pyridine, a potential candidate for antitumor activity, using 2-(2-bromoethyl)pyridine hydrobromide as a key intermediate [].
- Benzoxazinones: Another study, published in European Journal of Medicinal Chemistry, described the synthesis of 2-morpholin-4-yl-7-(pyridin-2-ylmethoxy)-4H-1,3-benzoxazin-4-one and its derivatives, which exhibited anticonvulsant activity, using 2-(2-bromoethyl)pyridine hydrobromide as a starting material [].
- Styryl derivatives: Research published in Dyes and Pigments reported the synthesis of trans-4-(4-(bis(pyridin-2-ylmethyl)amino)styryl)benzonitrile, a potential fluorescent dye, using 2-(2-bromoethyl)pyridine hydrobromide as a key building block [].
2-(2-Bromoethyl)pyridine hydrobromide is a chemical compound with the molecular formula and a molecular weight of approximately 252.94 g/mol. This compound appears as a white to light yellow powder or crystalline solid, with a melting point ranging from 148 °C to 152 °C . It is classified as a hydrobromide salt, which indicates that it is a quaternary ammonium compound formed by the reaction of 2-(2-bromoethyl)pyridine with hydrobromic acid. The compound is soluble in methanol and has notable applications in organic synthesis and medicinal chemistry .
There is no current information available regarding the mechanism of action of 2-(2-Bromoethyl)pyridine hydrobromide.
As information on this specific compound is limited, it is advisable to handle it with caution, assuming similar properties to other brominated aromatic compounds. This may include:
The reactivity of 2-(2-Bromoethyl)pyridine hydrobromide primarily involves nucleophilic substitution reactions due to the presence of the bromoethyl group. This compound can undergo various chemical transformations, including:
- Nucleophilic Substitution: The bromoethyl group can be replaced by various nucleophiles, leading to the formation of new derivatives.
- Formation of Quaternary Ammonium Compounds: Reaction with amines can yield quaternary ammonium salts, which are useful in various applications.
- Dehydrobromination: Under certain conditions, it can lose bromine to form alkenes or other unsaturated compounds.
The synthesis of 2-(2-Bromoethyl)pyridine hydrobromide typically involves the following methods:
- Bromination of 2-Ethylpyridine: Bromine is reacted with 2-ethylpyridine in an aqueous medium to introduce the bromoethyl group.
- Hydrobromic Acid Addition: The resulting product is then treated with hydrobromic acid to form the hydrobromide salt.
- Purification: The compound can be purified through recrystallization or chromatography techniques to achieve high purity levels (typically >98%) .
2-(2-Bromoethyl)pyridine hydrobromide finds applications in various fields:
- Organic Synthesis: It serves as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
- Medicinal Chemistry: Due to its biological activity, it may be explored for developing new therapeutic agents.
- Chemical Research: Used as a reagent in research laboratories for studying reaction mechanisms and developing new synthetic methodologies .
Interaction studies involving 2-(2-Bromoethyl)pyridine hydrobromide focus on its reactivity with biological molecules and other chemical species. These studies help identify potential drug interactions and assess the compound's safety profile. Preliminary data suggest that it may interact with proteins and nucleic acids, warranting further investigation into its pharmacokinetics and toxicity .
Several compounds share structural similarities with 2-(2-Bromoethyl)pyridine hydrobromide. Below is a comparison highlighting its uniqueness:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 2-(Bromomethyl)pyridine | Lacks the ethyl group; primarily used as an alkylating agent. | |
| 3-(Bromomethyl)pyridine | Similar structure but different position of bromomethyl group; used in similar applications. | |
| 4-(Bromomethyl)pyridine | Also lacks the ethyl group; utilized in organic synthesis but less biologically active than its counterparts. |
The unique feature of 2-(2-Bromoethyl)pyridine hydrobromide lies in its specific bromoethyl substituent, which may enhance its biological activity compared to other brominated pyridines, making it a valuable target for research and development in medicinal chemistry .
GHS Hazard Statements
H302 (50%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms

Irritant








